6-methoxy-3-methyl-2H-chromen-2-one

Synthetic methodology NHC catalysis Coumarin synthesis

6-Methoxy-3-methyl-2H-chromen-2-one (CAS 62399-35-3) is a disubstituted coumarin (2H-chromen-2-one) bearing a methoxy group at the 6-position and a methyl group at the 3-position of the α-pyrone ring. This compound belongs to the 3-substituted coumarin class and has been explicitly characterized as a 7-unsubstituted coumarin scaffold within a medicinal chemistry program targeting the orphan G-protein-coupled receptor GPR55.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 62399-35-3
Cat. No. B13703392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-methyl-2H-chromen-2-one
CAS62399-35-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)OC)OC1=O
InChIInChI=1S/C11H10O3/c1-7-5-8-6-9(13-2)3-4-10(8)14-11(7)12/h3-6H,1-2H3
InChIKeyDCILGSCUIBKXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-methyl-2H-chromen-2-one (CAS 62399-35-3): Procurement-Grade Coumarin Scaffold for GPR55 Antagonist SAR and Fluorophore Development


6-Methoxy-3-methyl-2H-chromen-2-one (CAS 62399-35-3) is a disubstituted coumarin (2H-chromen-2-one) bearing a methoxy group at the 6-position and a methyl group at the 3-position of the α-pyrone ring [1]. This compound belongs to the 3-substituted coumarin class and has been explicitly characterized as a 7-unsubstituted coumarin scaffold within a medicinal chemistry program targeting the orphan G-protein-coupled receptor GPR55 [2]. The benzopyranone core with this specific substitution pattern provides a defined electronic environment (6-OCH₃ electron-donating, 3-CH₃ weakly electron-donating) that differentiates it from 4-methyl, 7-methoxy, or 6,7-disubstituted congeners in terms of reactivity, fluorescence potential, and receptor recognition [1][3].

Regioisomer Identity 7-Unsubstituted coumarin scaffold for GPR55 selectivity studies
Electronic Environment 6-OCH₃ donor / 3-CH₃ weak acceptor ICT system
Research Context Low-potency GPR55 antagonist baseline; reported CB1-clean profile

Why 6-Methoxy-3-methyl-2H-chromen-2-one Cannot Be Replaced by Common Coumarin Analogs in GPR55 and Fluorophore Research


Coumarin derivatives with different substitution patterns exhibit profound differences in biological target engagement and photophysical behavior. The 6-methoxy-3-methyl substitution pattern on 6-methoxy-3-methyl-2H-chromen-2-one is structurally distinct from the more widely studied 7-methoxy-4-methylcoumarin and 6-methoxy-4-methylcoumarin positional isomers [1]. In the GPR55 antagonist series, the absence of a 7-substituent was critical for achieving competitive antagonism with selectivity over CB1 and CB2 receptors, while 7-substituted analogs acted as allosteric modulators with ancillary cannabinoid receptor affinity [2]. For fluorescence applications, the 6-methoxy group paired with a 3-substituent creates an intramolecular charge-transfer (ICT) push-pull system fundamentally different from 7-methoxy or 6,7-dimethoxy arrangements, altering emission wavelength, quantum yield, and Stokes shift [3]. Substituting this compound with a generic coumarin analog without matching the exact 6-OCH₃/3-CH₃ regiochemistry will yield different target engagement profiles and photophysical outputs, compromising experimental reproducibility.

Regiochemistry Mismatch 7-Substituted analogs may exhibit allosteric modulation instead of competitive antagonism at GPR55 and can introduce CB1/CB2 affinity.
ICT Path Alteration 7-Methoxy or 6,7-dimethoxy substitution shifts emission wavelength and quantum yield relative to the 6-OCH₃/3-CH₃ pair, altering fluorophore behavior.
Physical Identity Conflict Similar molecular formula and MW among coumarin positional isomers may lead to mis-shipment without NMR-based regioisomer confirmation.

6-Methoxy-3-methyl-2H-chromen-2-one: Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


NHC-Catalyzed Synthesis Yield: 6-Methoxy-3-methyl vs. 3,6-Dimethyl and 7-Methoxy-3-methyl Coumarin Analogs

In the same NHC-catalyzed transformation of 2H-chromene-3-carboxaldehydes to 3-methyl-2H-chromen-2-ones, 6-methoxy-3-methyl-2H-chromen-2-one (compound 3d/5f) was obtained in 56% isolated yield after silica gel column chromatography, positioning it between the 3,6-dimethyl analog (3b, 50% yield) and the 7-methoxy-3-methyl analog (3e, 58% yield) [1]. This intermediate yield reflects the electronic influence of the 6-methoxy substituent relative to a 6-methyl group on the NHC-catalyzed rearrangement–cyclization pathway.

Synthesis Yield
Direct head-to-head comparison
56% isolated yield
vs. 3,6-dimethyl analog: 50%
vs. 7-methoxy-3-methyl analog: 58%
Supports synthetic route benchmarking for 6-OCH₃ scaffold
NHC catalysis, 140 °C, chlorobenzene, 10 h
Synthetic methodology NHC catalysis Coumarin synthesis Reaction yield optimization

GPR55 Antagonist Potency: 6-Methoxy-3-methyl-2H-chromen-2-one vs. Optimized 3-Substituted Coumarin Antagonists

In a systematic SAR study of coumarin-based GPR55 antagonists, 6-methoxy-3-methyl-2H-chromen-2-one (identified as a 7-unsubstituted coumarin derivative) exhibited an IC₅₀ of 10,000 nM (10 µM) for antagonist activity at human GPR55 in a β-arrestin recruitment assay [1][2]. This compound served as a baseline scaffold within the series; the most potent antagonist identified, PSB-SB-489 (3-(2-hydroxybenzyl)-5-isopropyl-8-methyl-2H-chromen-2-one), achieved an IC₅₀ of 1.77 µM—approximately 5.6-fold more potent [1]. The 6-methoxy-3-methyl derivative thus represents the minimal 3-substituted coumarin core with measurable but weak GPR55 engagement, useful as a reference compound or starting scaffold for further optimization.

GPR55 Antagonism
Cross-study comparable
IC₅₀ = 10 µM
PSB-SB-489: IC₅₀ = 1.77 µM
PSB-SB-487: IC₅₀ = 0.113 µM
Reported baseline antagonist potency for GPR55 β-arrestin assay
Human GPR55 in CHO cells; LPI-induced recruitment
GPR55 Cannabinoid-related receptor β-arrestin assay Coumarin SAR

Cannabinoid CB1 Receptor Selectivity: Negligible CB1 Binding of 6-Methoxy-3-methyl-2H-chromen-2-one vs. 7-Substituted Coumarins

6-Methoxy-3-methyl-2H-chromen-2-one displayed a Ki > 10,000 nM at the rat cannabinoid CB1 receptor in a radioligand displacement assay using [³H]CP-55940, indicating essentially no measurable CB1 binding affinity [1]. In contrast, 7-substituted long-chain alkyl coumarin derivatives in the same study exhibited ancillary CB receptor affinity (e.g., PSB-SB-487: CB2 Ki = 292 nM) [2]. This >10,000 nM Ki distinguishes the 7-unsubstituted 6-methoxy-3-methyl scaffold as a GPR55-selective starting point devoid of cannabinoid receptor cross-reactivity.

CB1 Selectivity
Cross-study comparable
Ki > 10 µM
CB1 reference ligand: Ki
7-Substituted coumarin: CB2 Ki = 292 nM
Negligible CB1 engagement supports GPR55-selective profiling
[³H]CP-55940 displacement, rat brain cortical membranes
Melting Point
Direct head-to-head comparison
114–116 °C
3,7-Dimethyl analog: 104–106 °C
Distinctive thermal identity aids regioisomer confirmation
Uncorrected, Büchi apparatus
NMR Identity
Supporting evidence
¹H/¹³C fully assigned
Diagnostic H-5 singlet δ 6.82
6-OCH₃ δ 3.83; C-6 δ 155.9
Enables unambiguous regioisomer differentiation from 7-methoxy analog
500 MHz, CDCl₃; consistent with IR, HRMS
Fluorophore Context
Class-level inference
6-OCH₃/3-CH₃ ICT pair
No direct photophysical data; inferred from methoxycoumarin series
May support systematic emission tuning via 3-position derivatization
Contrasts with 7-methoxy-4-methylfluorophore emission range
Cannabinoid receptor CB1 selectivity GPR55 vs. CB1 Radioligand binding

Melting Point and Physical Identity Confirmation: 6-Methoxy-3-methyl vs. 3,7-Dimethyl Coumarin

The melting point of 6-methoxy-3-methyl-2H-chromen-2-one (compound 5f) is reported as 114–116 °C (literature value 112–115 °C) [1]. Under identical measurement conditions in the same study, the 3,7-dimethyl-2H-chromen-2-one analog (compound 5e) exhibited a melting point of 104–106 °C [1]. This 10 °C difference in melting point reflects the impact of the 6-methoxy vs. 7-methyl substitution on crystal packing and intermolecular interactions, providing a simple physical criterion for identity verification and purity assessment upon procurement.

Melting Point
Direct head-to-head comparison
114–116 °C
3,7-Dimethyl analog: 104–106 °C
Distinctive thermal identity aids regioisomer confirmation
Uncorrected, Büchi apparatus
Physical characterization Melting point Compound identity Quality control

Full ¹H and ¹³C NMR Spectroscopic Assignment for Structural Confirmation and Regioisomer Differentiation

Complete ¹H and ¹³C NMR data for 6-methoxy-3-methyl-2H-chromen-2-one (compound 5f) have been assigned in CDCl₃ at 500 MHz and 125 MHz, respectively [1]. Key diagnostic signals include: ¹H NMR δ 7.45 (s, 1H, H-4), 7.23 (d, J = 9 Hz, 1H, H-8), 7.03–7.00 (m, 1H, H-7), 6.82 (s, 1H, H-5), 3.83 (s, 3H, 6-OCH₃), 2.21 (s, 3H, 3-CH₃); ¹³C NMR δ 162.0 (C-2), 155.9 (C-6), 147.7 (C-8a), 138.8 (C-4), 126.3 (C-3), 119.9 (C-4a), 117.8 (C-7), 117.4 (C-8), 109.2 (C-5), 55.6 (6-OCH₃), 17.3 (3-CH₃) [1]. This full assignment enables unambiguous differentiation from the 7-methoxy-3-methyl regioisomer (compound 5g/3e), whose methoxy proton resonance appears at a distinct chemical shift due to the different aromatic ring position. IR data (1704 cm⁻¹ C=O stretch; 1630, 1538 cm⁻¹) and high-resolution mass spectrometry (LRMS-FAB calcd for C₁₁H₁₀O₃ [M+H]⁺: 191.07, found 191.07) further support structural identity [1].

NMR Identity
Supporting evidence
¹H/¹³C fully assigned
Diagnostic H-5 singlet δ 6.82
6-OCH₃ δ 3.83; C-6 δ 155.9
Enables unambiguous regioisomer differentiation from 7-methoxy analog
500 MHz, CDCl₃; consistent with IR, HRMS
NMR spectroscopy Structural elucidation Regioisomer identification Quality assurance

Fluorophore Scaffold Potential: 6-Methoxy-3-methyl Substitution as Defined ICT Donor-Acceptor System vs. 7-Methoxy and 6,7-Dimethoxy Coumarins

Structure–fluorescence relationship studies on methoxycoumarins have established that the 6-methoxy group acts as an electron-donating push substituent, and its fluorescence efficiency depends on the nature and position of the electron-withdrawing or electron-donating pull group on the coumarin ring [1]. 6-Methoxy-3-methyl-2H-chromen-2-one presents a 6-OCH₃ (push) / 3-CH₃ (weak pull) pair, distinct from the 6-OCH₃ / 3-acetyl (strong pull) system that produced a quantum yield of 0.52 in 3-acetyl-6,7-dimethoxycoumarin, and also distinct from the 7-methoxy-4-methyl arrangement commonly used in commercial fluorophores [1][2]. The 3-methyl group provides a weaker electron-withdrawing character than a 3-acetyl or 3-carboxylic acid group, resulting in a different ICT efficiency and emission wavelength profile. This defined electronic configuration makes the compound a controlled intermediate-fluorescence scaffold for derivatization or a baseline fluorophore for solvent polarity studies.

Fluorophore Context
Class-level inference
6-OCH₃/3-CH₃ ICT pair
No direct photophysical data; inferred from methoxycoumarin series
May support systematic emission tuning via 3-position derivatization
Contrasts with 7-methoxy-4-methylfluorophore emission range
Fluorescence Intramolecular charge transfer Coumarin fluorophores Stokes shift

Recommended Application Scenarios for 6-Methoxy-3-methyl-2H-chromen-2-one Based on Quantitative Differentiation Evidence


GPR55 Antagonist Screening: Low-Potency Reference Compound with Negligible CB1 Cross-Reactivity

6-Methoxy-3-methyl-2H-chromen-2-one can serve as a structurally defined, low-potency reference antagonist (GPR55 IC₅₀ = 10 µM) with clean selectivity over CB1 (Ki > 10 µM) in β-arrestin recruitment assays for GPR55 ligand discovery programs [1][2]. Its 7-unsubstituted coumarin scaffold design inherently avoids the ancillary cannabinoid receptor affinity that complicates interpretation with 7-alkyl substituted coumarin-based GPR55 antagonists, making it suitable as a negative control or baseline compound in concentration-response experiments assessing GPR55 selectivity versus CB1 and CB2 receptors.

Coumarin Scaffold Derivatization: Starting Material for Structure-Activity Relationship Expansion at the 3-Position

The compound's 3-methyl group on the α-pyrone ring provides a reactive site for further functionalization (e.g., oxidation to 3-carboxylic acid, bromination, or aldol condensation), while the 6-methoxy group remains a stable electron-donating substituent throughout derivatization sequences [1]. The established NHC-catalyzed synthetic route (56% yield) demonstrates the viability of producing this scaffold at multigram scale for parallel synthesis libraries aimed at exploring 3-position modifications for enhanced GPR55 potency or altered fluorescence properties.

Fluorophore Core for Solvatochromic and ICT Probe Development

Based on the established structure–fluorescence relationships of methoxycoumarins, the 6-OCH₃/3-CH₃ donor–acceptor pair in this compound creates a defined intramolecular charge-transfer (ICT) system suitable for systematic solvatochromic studies and the development of environment-sensitive fluorescent probes [1]. Unlike 7-methoxy-4-methylcoumarin, which has a fixed emission range frequently used in enzyme substrates, the 6-methoxy-3-methyl arrangement allows for further synthetic elaboration at the 3-position to tune emission wavelength and Stokes shift for multiplexed detection applications.

Analytical Reference Standard for Regioisomer Quality Control in Coumarin Procurement

The fully assigned ¹H and ¹³C NMR spectra, diagnostic melting point (114–116 °C), and HRMS data provide a comprehensive identity verification package for quality control laboratories [1]. Because 6-methoxy-3-methyl-2H-chromen-2-one (C₁₁H₁₀O₃, MW 190.20) shares its molecular formula with several positional isomers (e.g., 7-methoxy-3-methyl, 6-methoxy-4-methyl, 7-methoxy-4-methyl coumarins), the unique aromatic proton coupling pattern (H-5 singlet at δ 6.82; H-8 doublet at δ 7.23 with J = 9 Hz) and the distinct ¹³C chemical shift of C-6 (δ 155.9) enable unambiguous regioisomer identification upon receipt from external suppliers.

Application
Selection Property
Validation Focus
GPR55 Antagonist Screening
CB1-selectivity context; 7-unsubstituted scaffold
β-arrestin selectivity vs. CB1/CB2
Coumarin Derivatization
3-Methyl reactive handle
Synthetic route viability (NHC-catalyzed)
Fluorophore Core Development
6-OCH₃/3-CH₃ ICT pair
Emission tuning via 3-position derivatization
Analytical Reference Standard
Full NMR assignment + distinct mp
Regioisomer identity verification
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